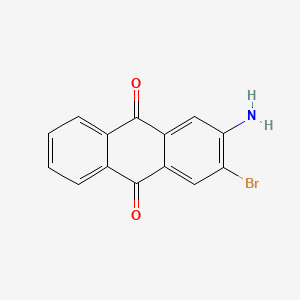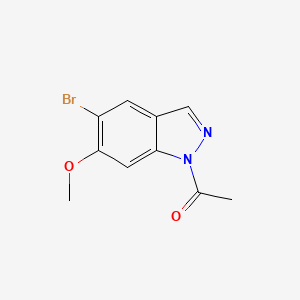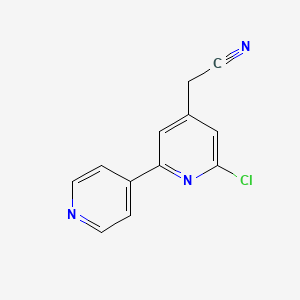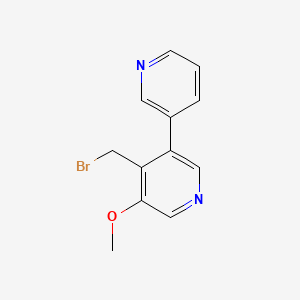
4-(Bromomethyl)-5-methoxy-3,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are compounds containing two pyridine rings This specific compound is characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 5-position on one of the pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methoxy-3,3’-bipyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 5-methoxy-3,3’-bipyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-5-methoxy-3,3’-bipyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include substituted bipyridines with various functional groups replacing the bromomethyl group.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include 5-methoxy-3,3’-bipyridine.
科学的研究の応用
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 4-(Bromomethyl)-5-methoxy-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)-3,3’-bipyridine: Lacks the methoxy group, which may affect its reactivity and binding properties.
5-Methoxy-3,3’-bipyridine: Lacks the bromomethyl group, which may limit its use in nucleophilic substitution reactions.
4-Methyl-5-methoxy-3,3’-bipyridine: Lacks the bromine atom, making it less reactive in certain chemical transformations.
Uniqueness
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
特性
CAS番号 |
1227494-50-9 |
|---|---|
分子式 |
C12H11BrN2O |
分子量 |
279.13 g/mol |
IUPAC名 |
4-(bromomethyl)-3-methoxy-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-12-8-15-7-11(10(12)5-13)9-3-2-4-14-6-9/h2-4,6-8H,5H2,1H3 |
InChIキー |
JMPDROAYHZQCHL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CN=C1)C2=CN=CC=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


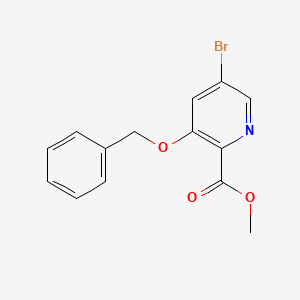
![3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13138525.png)
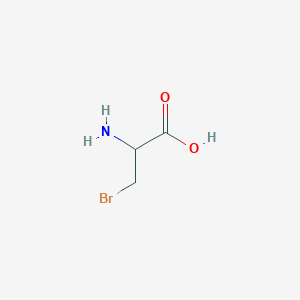

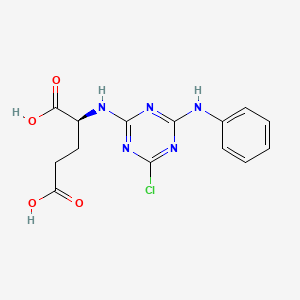
![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
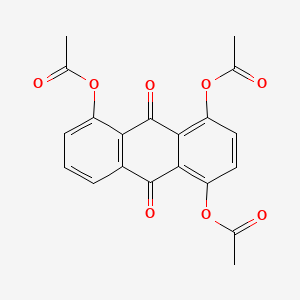
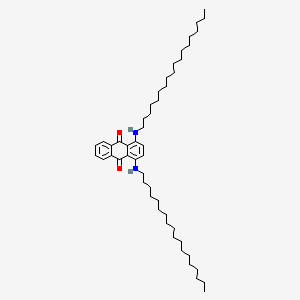
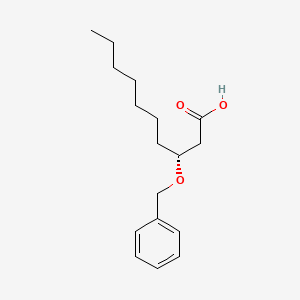
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
